molecular formula C11H8ClN3S B2633450 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 478258-75-2

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2633450
CAS No.: 478258-75-2
M. Wt: 249.72
InChI Key: WNBFCOUOXADPMT-UHFFFAOYSA-N
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Description

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyrrolopyridine structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and pyrrolopyridine moieties in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Thiazole to Pyrrolopyridine: The thiazole derivative is then reacted with a pyrrolopyridine precursor, often through a nucleophilic substitution reaction, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the thiazole ring or other functional groups.

    Substitution: The chlorine atom in the thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors in diseases such as cancer or infectious diseases.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, given its potential interactions with biomolecules.

    Materials Science: The compound may be explored for its electronic properties, making it useful in the development of organic semiconductors or other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and various thiazole-based drugs.

    Pyrrolopyridine Derivatives: Compounds used in pharmaceuticals and materials science.

Uniqueness

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of thiazole and pyrrolopyridine rings, which may confer distinct chemical and biological properties not found in simpler analogs. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-5-(pyrrolo[2,3-b]pyridin-1-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S/c12-11-14-6-9(16-11)7-15-5-3-8-2-1-4-13-10(8)15/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBFCOUOXADPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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